molecular formula C12H13N3O B1488985 (1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098154-33-5

(1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1488985
CAS RN: 2098154-33-5
M. Wt: 215.25 g/mol
InChI Key: ZIKMXMKAENHFAY-QPJJXVBHSA-N
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Description

The compound “(1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol” is a type of triazole derivative. Triazole derivatives are known for their wide range of applications in medicinal, biochemical, and material sciences . They are often used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .


Synthesis Analysis

The synthesis of triazole derivatives often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium . The starting compounds undergo a series of reactions to afford the target molecules . The synthesized compounds are then characterized by various analytical and spectral techniques .


Molecular Structure Analysis

The molecular structure of triazole derivatives is determined by spectroscopic techniques like IR, 1H-NMR, 13C-NMR, and HRMS . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .


Chemical Reactions Analysis

Triazole derivatives are synthesized via a series of chemical reactions. The first step often involves a reaction between a starting material and another compound . This is followed by a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are determined by various techniques. For example, the IR spectrum characterization of a compound showed characteristic absorption bands due to different vibrations . The 1H-NMR and 13C-NMR provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, the core structure of the compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids and nucleotides . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-Triazoles are used in polymer chemistry . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Supramolecular Chemistry

1,2,3-Triazoles have applications in supramolecular chemistry . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Chemical Biology

1,2,3-Triazoles are used in chemical biology . They are one of the most important active pharmaceutical scaffolds .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . They have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Materials Science

1,2,3-Triazoles are used in materials science . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Mechanism of Action

Safety and Hazards

Some triazole derivatives may cause serious eye irritation and may cause respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling these compounds .

properties

IUPAC Name

[1-[(E)-3-phenylprop-2-enyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-10-12-9-15(14-13-12)8-4-7-11-5-2-1-3-6-11/h1-7,9,16H,8,10H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKMXMKAENHFAY-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-cinnamyl-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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